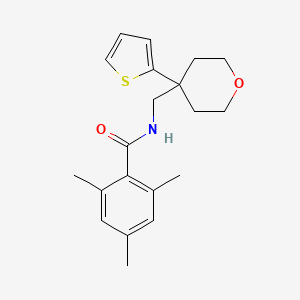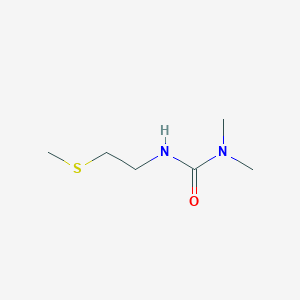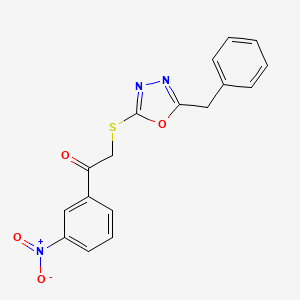
N1-phenyl-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-phenyl-N2-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)oxalamide is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of complex molecules and their biological activities are crucial in the development of new therapeutic agents. Studies on related compounds, such as the synthesis, characterization, and biological activity of benzohydrazide and its metal complexes, demonstrate the potential of these compounds in medicinal chemistry for antimicrobial and antitumor applications (Asegbeloyin et al., 2014).
Chemical Synthesis Applications
- Novel synthetic methodologies for oxalamides, including acid-catalyzed rearrangements, have been developed. These methods provide efficient pathways for producing a variety of oxalamide derivatives, potentially applicable in creating materials with specific properties (Mamedov et al., 2016).
Insecticidal Activity
- The synthesis of anthranilic diamides analogs containing oxadiazole rings has shown significant insecticidal activity against certain pests. This suggests a potential application of related compounds in developing new pesticides (Qi et al., 2014).
Corrosion Inhibition
- Pyrazolone derivatives have been investigated for their corrosion inhibition properties on steel, indicating the potential use of similar compounds in protecting metals from corrosion (Ansari et al., 2016).
Material Science Applications
- The effect of thermal history on the crystallization behavior of polymers with nucleators demonstrates how modifications at the molecular level can significantly impact material properties. This research could inform the design of new materials with tailored properties for specific applications (Shen et al., 2016).
Properties
IUPAC Name |
N'-phenyl-N-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-18(19(24)22-17-9-5-2-6-10-17)21-15-20(11-13-25-14-12-20)16-7-3-1-4-8-16/h1-10H,11-15H2,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZBBNYNWOIDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
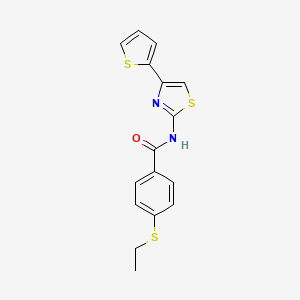
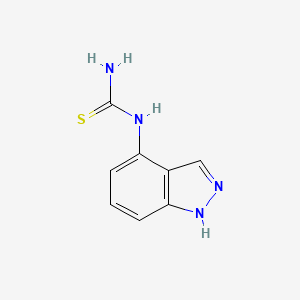
![4-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2776251.png)
![2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2776254.png)

![Methyl 5-methyl-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2776257.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2776260.png)

![N-(1-cyanocyclopentyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2776263.png)
![2-(2-chlorophenyl)-7-(4-ethoxy-3-methoxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2776264.png)

